molecular formula C9H5FO B1437035 2-Ethynyl-5-fluorobenzaldehyde CAS No. 1015731-79-9

2-Ethynyl-5-fluorobenzaldehyde

Cat. No.: B1437035
CAS No.: 1015731-79-9
M. Wt: 148.13 g/mol
InChI Key: ROFSWUCLZSEGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-5-fluorobenzaldehyde is an organic compound with the molecular formula C9H5FO. It is also known by its synonym, 4-Fluoro-2-formylphenylacetylene . This compound is characterized by the presence of an ethynyl group and a fluorine atom attached to a benzaldehyde ring, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

2-Ethynyl-5-fluorobenzaldehyde has diverse applications in scientific research:

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P271;P260;P280, advising to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-fluorobenzaldehyde typically involves the introduction of an ethynyl group to a fluorobenzaldehyde precursor. One common method is the Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-fluorobenzaldehyde involves its interaction with various molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable tool in medicinal chemistry for the development of fluorinated drugs .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethynylbenzaldehyde
  • 5-Fluoro-2-formylphenylacetylene
  • 2-Fluoro-5-ethynylbenzaldehyde

Uniqueness

2-Ethynyl-5-fluorobenzaldehyde is unique due to the presence of both an ethynyl group and a fluorine atom on the benzaldehyde ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, which are not observed in similar compounds lacking either the ethynyl or fluorine substituent .

Properties

IUPAC Name

2-ethynyl-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO/c1-2-7-3-4-9(10)5-8(7)6-11/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFSWUCLZSEGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethynyl-5-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Ethynyl-5-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Ethynyl-5-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Ethynyl-5-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Ethynyl-5-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Ethynyl-5-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.